molecular formula C23H25N3O6 B2978380 4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891125-49-8

4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2978380
CAS No.: 891125-49-8
M. Wt: 439.468
InChI Key: WYZJFPNKJYAHAB-UHFFFAOYSA-N
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Description

4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring linked to a 3,4,5-triethoxyphenyl group at position 5 and a benzamide moiety substituted with an acetyl group at position 2. This compound belongs to a class of heterocyclic molecules widely investigated for their diverse pharmacological properties, including antifungal, antimicrobial, and enzyme inhibitory activities. The acetyl group at the benzamide position distinguishes it from structurally related compounds, which often feature sulfamoyl, alkyl, or halogen substituents .

Properties

IUPAC Name

4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-5-29-18-12-17(13-19(30-6-2)20(18)31-7-3)22-25-26-23(32-22)24-21(28)16-10-8-15(9-11-16)14(4)27/h8-13H,5-7H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZJFPNKJYAHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, 3,4,5-triethoxybenzoic acid is reacted with hydrazine hydrate to form the corresponding hydrazide.

    Cyclization: The hydrazide is then cyclized with acetic anhydride to form the oxadiazole ring.

    Acetylation: The final step involves the acetylation of the oxadiazole derivative with acetyl chloride in the presence of a base such as pyridine to yield 4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can yield various amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been explored for various scientific research applications:

    Medicinal Chemistry: This compound has potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Material Science: Oxadiazole derivatives are known for their photophysical properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The triethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Name/ID Substituents on Oxadiazole Core Key Functional Groups Biological Activity References
Target Compound 3,4,5-Triethoxyphenyl (position 5); acetyl-benzamide (position 2) Acetyl, triethoxy Under investigation -
LMM5 4-Methoxyphenylmethyl (position 5); benzyl(methyl)sulfamoyl-benzamide (position 2) Sulfamoyl, methoxy Antifungal (C. albicans)
LMM11 Furan-2-yl (position 5); cyclohexyl(ethyl)sulfamoyl-benzamide (position 2) Sulfamoyl, furan Antifungal (C. albicans)
BB02979 3,4,5-Triethoxyphenyl (position 5); 2-ethylpiperidinylsulfonyl-benzamide (position 2) Piperidinylsulfonyl, triethoxy Not reported
OZE-II 3,5-Dimethoxyphenyl (position 5); 4-(oxazolidinylsulfonyl)-benzamide (position 2) Dimethoxy, sulfonyl Antimicrobial (S. aureus biofilm)
D29 () 3,4-Dimethoxyphenyl (position 5); cyclohexyl 2-[[...]sulfanyl]acetate (position 2) Cyclohexyl, dimethoxy Putative AlaDH inhibitor
5a () 4-Chlorophenyl (position 5); methoxy-benzamide (position 2) Chlorophenyl, methoxy Cytotoxicity analysis

Key Observations:

Substituent Impact on Bioactivity: The sulfamoyl groups in LMM5 and LMM11 correlate with antifungal activity against C. albicans, likely due to thioredoxin reductase inhibition . Triethoxyphenyl vs. Methoxy/Halogen Substituents: The 3,4,5-triethoxyphenyl group in the target compound and BB02979 introduces strong electron-donating effects, which may improve binding affinity to hydrophobic enzyme pockets compared to mono-methoxy (LMM5) or chlorophenyl (5a) derivatives .

Pharmacokinetic Considerations: Sulfamoyl vs. The acetyl group in the target compound may confer better metabolic stability due to reduced susceptibility to hydrolysis . Triethoxy vs. Dimethoxy: The triethoxy substitution provides enhanced lipophilicity compared to dimethoxy derivatives (e.g., D29), which could influence membrane permeability and bioavailability .

Enzyme Inhibition and Selectivity

Table 2: Enzyme Inhibition Profiles

Compound Name/ID Target Enzyme/Pathway IC50/Activity Selectivity Notes References
8q () α-Glucosidase 49.71 ± 0.19 µM Superior to acarbose (standard)
D30 () AlaDH Putative hit (DLAC screening) Competitive inhibition mechanism
Target Compound N/A Hypothesized: Thioredoxin reductase Pending experimental validation -

Key Observations:

  • Compounds with sulfanyl or sulfamoyl groups (e.g., D29, LMM5) demonstrate broader enzyme interactions, possibly due to sulfur's redox activity .

Biological Activity

The compound 4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including data tables and case studies.

Chemical Structure

The chemical structure of 4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:

C18H22N4O4\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4

This structure features an acetyl group, a benzamide moiety, and a 1,3,4-oxadiazole ring substituted with a triethoxyphenyl group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. A notable study demonstrated that derivatives containing oxadiazole rings exhibit significant antibacterial activity against various strains of bacteria.

Compound Bacterial Strains Minimum Inhibitory Concentration (MIC) µg/mL
4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideE. coli32
S. aureus16
P. aeruginosa64

This data indicates that the compound has promising antibacterial properties that warrant further investigation into its mechanism of action.

Antioxidant Activity

Another critical aspect of the biological activity of this compound is its antioxidant potential. Research has shown that compounds with similar structures can scavenge free radicals effectively. The antioxidant activity was measured using the DPPH radical scavenging assay.

Sample Concentration (µg/mL) % Inhibition
1025
5050
10080

The results suggest that higher concentrations correlate with increased inhibition of free radicals, indicating that this compound could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages.

Case Study: Inhibition of TNF-alpha Production

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages:

  • Control Group (no treatment) : TNF-alpha levels were significantly elevated.
  • Treated Group (with compound) : TNF-alpha levels decreased by approximately 60% compared to the control.

This data highlights the potential application of this compound in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The compound can be synthesized via cyclocondensation reactions. A typical method involves reacting 3,4,5-triethoxybenzaldehyde with acetylacetone under acidic conditions to form the oxadiazole core, followed by coupling with 4-acetylbenzamide using carbodiimide coupling agents (e.g., DCC or EDC). Refluxing in ethanol or glacial acetic acid is often employed to drive the reaction to completion, with purification via column chromatography .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromatic proton environments.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identification of carbonyl (C=O, ~1670 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) functional groups . Advanced characterization may involve single-crystal X-ray diffraction for absolute stereochemical confirmation .

Q. What biological activity screening strategies are relevant for this compound?

  • Enzyme inhibition assays : Target enzymes like bacterial PPTases (phosphopantetheinyl transferases) due to structural similarities to known inhibitors with trifluoromethyl or triethoxy groups .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
  • Cytotoxicity profiling : MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in bacterial strains, assay conditions, or compound purity. Mitigation strategies include:

  • Standardized protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial assays.
  • Dose-response curves : Compare IC50_{50} values under identical conditions.
  • Purity validation : HPLC (>95% purity) and elemental analysis to rule out impurities .

Q. What methodologies optimize the synthesis yield of this compound?

  • Solvent optimization : Replace ethanol with DMF or THF to improve solubility of intermediates.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for cyclocondensation efficiency.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Molecular docking : Use AutoDock or Schrödinger to predict binding affinity to PPTase enzymes.
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity.
  • ADMET prediction : SwissADME or pkCSM to assess bioavailability and toxicity risks .

Q. What experimental approaches validate the structure-activity relationship (SAR) of this compound?

  • Analog synthesis : Modify the triethoxy group (e.g., replace with trifluoromethyl or nitro groups) and test activity.
  • Crystallographic analysis : Compare X-ray structures of active vs. inactive analogs to identify critical binding motifs.
  • Proteomic profiling : Use thermal shift assays to identify off-target protein interactions .

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